Tylosin B

Vue d'ensemble

Description

Streptomyces fradiae. It is one of the four components of the tylosin complex, which also includes tylosin A, tylosin C, and tylosin D. Tylosin B is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against Gram-positive bacteria and certain Gram-negative bacteria.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tylosin B is synthesized through a combination of polyketide and deoxyhexose metabolism. The biosynthetic pathway involves the formation of a 16-membered lactone ring, which is then glycosylated with deoxyhexose sugars. The primary product, protylonolide, undergoes further modifications to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The use of mutants of Streptomyces fradiae blocked in tylosin production has been instrumental in elucidating the biosynthetic pathway and optimizing production .

Analyse Des Réactions Chimiques

Types of Reactions: Tylosin B undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups in this compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Antibacterial Activity

Tylosin B exhibits broad-spectrum antibacterial activity, primarily against Gram-positive bacteria and mycoplasma. It functions by binding to the 23S rRNA of the 50S ribosomal subunit, inhibiting mRNA-directed protein synthesis. This mechanism is crucial in preventing bacterial growth and is particularly effective in treating infections in livestock.

Table 1: Comparative Antibacterial Efficacy of this compound

In a study comparing Tylosin A and this compound, both compounds demonstrated nearly identical antibacterial properties against selected bacteria, highlighting their potential for use in veterinary applications .

Veterinary Medicine

This compound is widely used in veterinary medicine for its effectiveness against respiratory diseases caused by mycoplasma in poultry and swine. Its application can help reduce mortality rates and improve overall animal health.

- Case Study : In a controlled trial involving swine, this compound was administered to prevent mycoplasma pneumonia, resulting in a significant reduction in clinical signs and improved weight gain compared to untreated controls .

Environmental Impact

The environmental fate of this compound has been studied extensively due to concerns about antibiotic residues in agricultural runoff. Research indicates that Tylosin degrades slowly in soil and water environments, with a half-life of approximately 200 days under aerobic conditions .

Table 2: Environmental Degradation of this compound

Research Applications

This compound serves as a reference standard in pharmaceutical research for developing new antibiotics and studying protein synthesis mechanisms. Its role in experimental studies allows researchers to explore the dynamics of macrolide antibiotics further.

Mécanisme D'action

Tylosin B exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation. This inhibition of protein synthesis ultimately leads to the bacteriostatic effect of this compound .

Comparaison Avec Des Composés Similaires

Tylosin A: The main component of the tylosin complex, with a higher antimicrobial activity compared to tylosin B.

Tylosin C: Another component of the tylosin complex, with a similar structure but different antimicrobial spectrum.

Tylosin D: The least active component of the tylosin complex.

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its intermediate antimicrobial activity within the tylosin complex. It has a broader spectrum of activity compared to tylosin D but is less potent than tylosin A .

Activité Biologique

Tylosin B, a macrolide antibiotic, is primarily used in veterinary medicine for its antimicrobial properties, particularly against gram-positive bacteria. This article explores the biological activity of this compound, focusing on its effects on gut microbiota, antimicrobial efficacy, and its potential implications in veterinary practices.

Overview of this compound

This compound is a component of the tylosin family, which includes Tylosin A and other derivatives. It is commonly administered to livestock for treating respiratory infections and has been studied for its impact on gut health and microbial populations.

This compound exerts its antimicrobial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is particularly effective against various strains of Streptococcus , Mycoplasma , and some gram-negative bacteria. Its use in veterinary medicine has raised concerns regarding the alteration of gut microbiota and the development of antibiotic resistance.

Case Studies and Findings

-

Swine Gut Microbiota Alteration :

A recent study investigated the effects of a therapeutic dose (20 mg/kg) of Tylosin on swine gut microbiota. Results indicated significant changes post-treatment, with infected pigs showing decreased species richness and diversity compared to healthy pigs. Notably, levels of beneficial bacteria such as Lactobacillus were reduced, while potentially harmful bacteria like Pseudomonas increased .Parameter Healthy Pigs (Before/After) Infected Pigs (Before/After) Species Richness Higher Lower Lactobacillus Levels Higher Significantly Lower Pseudomonas Levels Stable Increased -

Fecal Dysbiosis in Dogs :

In a controlled trial involving dogs, Tylosin administration led to a significant decrease in fecal microbial diversity after 7 days. The study highlighted that while fecal scores remained unchanged, the composition of the microbiota was adversely affected, with notable decreases in anaerobic bacteria .Time Point Microbial Diversity (Shannon Index) UBA Concentration (μg/kg) Day 0 Baseline 0.14 Day 7 Decreased - Day 21 Recovery 7.42 Day 63 Individual Variability 3.49

Antimicrobial Efficacy

This compound has demonstrated effectiveness against various pathogens:

- Streptococcus suis : Research indicates that Tylosin inhibits biofilm formation by targeting key enzymes involved in cysteine synthesis, thereby reducing the virulence of this pathogen .

- Salmonella enterica : Studies show that Tylosin can influence the intestinal microbiome's ability to exclude pathogens like Salmonella, suggesting a potential role in controlling infections .

Resistance Development

Concerns have been raised regarding the potential for developing antibiotic resistance due to Tylosin use. Studies indicate that while Tylosin alters microbial populations, its impact on resistance genes varies across different livestock species . Continuous monitoring and judicious use are essential to mitigate these risks.

Propriétés

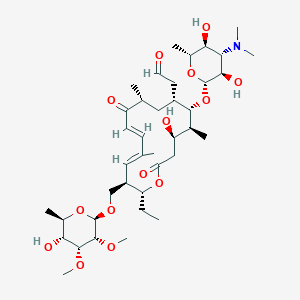

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPHLEPFYLNRDA-NLGRAQRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016177 | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11032-98-7 | |

| Record name | Desmycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tylosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of desmycosin?

A1: Like other macrolide antibiotics, desmycosin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [, , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.

Q2: How does the antibacterial activity of desmycosin compare to tylosin A?

A2: While both compounds target the bacterial ribosome, desmycosin generally exhibits lower antibacterial activity compared to tylosin A. [, , ] This difference in potency is likely attributable to structural variations between the two compounds.

Q3: Does desmycosin exhibit any activity against mycoplasma species?

A3: Yes, desmycosin demonstrates in vitro activity against various Mycoplasma species, although it may be less effective than tylosin A in treating Mycoplasma infections in animals. [, ]

Q4: What is the molecular formula and weight of desmycosin?

A4: The molecular formula of desmycosin is C41H71NO14, and its molecular weight is 789.98 g/mol. [, ]

Q5: What spectroscopic techniques are helpful in characterizing desmycosin?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for characterizing the structure of desmycosin. [, ] Mass spectrometry (MS) is also valuable for determining the molecular weight and identifying fragments. [, , , ] Infrared (IR) spectroscopy can provide information about functional groups present in the molecule. []

Q6: Does the presence of metal ions affect the stability of desmycosin?

A7: Yes, certain metal ions, particularly Fe+++, Al+++, and Sn++, can impact the stability of desmycosin, especially at elevated temperatures and low pH. [, ] These ions can catalyze the degradation of desmycosin to O-mycaminosyl tylonolide (OMT). []

Q7: Have computational methods been applied to study the conformational flexibility of desmycosin?

A9: Yes, molecular modeling studies have investigated the conformational preferences of desmycosin. [, ] These studies indicate that desmycosin exhibits less flexibility compared to some other macrolides, such as erythromycin A. [, ]

Q8: How does the absence of the mycinose sugar moiety in desmycosin affect its activity compared to tylosin A?

A10: The removal of the mycinose sugar in desmycosin contributes to its reduced antibacterial activity compared to tylosin A. [, , ] This observation highlights the importance of the mycinose moiety for optimal binding to the bacterial ribosome and antibacterial potency.

Q9: What is the impact of modifications at the C-20 position of desmycosin on its biological activity?

A11: Modifications at the C-20 position of desmycosin, particularly the introduction of cyclic amino substituents, can significantly influence its antimicrobial activity. [, ] Notably, the synthesis of tilmicosin, a potent veterinary antibiotic, involves the addition of a 3,5-dimethylpiperidine group at the C-20 position of desmycosin. []

Q10: What are the common formulation strategies for improving the stability or solubility of desmycosin?

A12: While specific formulation strategies for desmycosin are not extensively discussed in the provided papers, macrolide antibiotics, in general, may be formulated as salts (e.g., phosphate, tartrate) to enhance solubility and stability. []

Q11: Are there known mechanisms of bacterial resistance to desmycosin?

A16: Although specific resistance mechanisms for desmycosin are not discussed in the provided research, resistance to macrolide antibiotics, in general, can arise through target site modification (e.g., methylation of the 23S rRNA), enzymatic inactivation, or efflux pumps. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.